CPI-455

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CPI 455 is a specific inhibitor of the lysine demethylase 5 (KDM5) family of enzymes. These enzymes play a crucial role in the regulation of gene expression by demethylating lysine residues on histone proteins, particularly histone H3 at lysine 4 (H3K4). CPI 455 has shown potential in reducing the survival of drug-tolerant cancer cells by inhibiting KDM5, thereby increasing the levels of H3K4 trimethylation .

Mechanism of Action

- KDM5A (also called RBP2) and KDM5B (PLU-1) are two members of this family that play crucial roles in cancer biology .

- It exhibits 200-fold selectivity for KDM5A over KDM4C and more than 500-fold selectivity against other JmjC domain-containing proteins .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

This compound is a pan-KDM5 inhibitor with biochemical IC50 values of 10 nM, 3 nM, and 14 nM for KDM5A, KDM5B, and KDM5C, respectively . It shows substantially weaker potency toward KDM4C and KDM7B and no inhibition of KDM2B, KDM3B, or KDM6A . This compound mediates KDM5 inhibition, leading to an increase in global levels of H3K4 trimethylation (H3K4me3) in multiple cell lines . This compound interacts with the demethylase active site of KDM5 enzymes, altering the methylation status of histone H3 lysine 4 (H3K4), which is associated with transcriptional activation .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in cancer cell lines. It increases global H3K4 trimethylation levels, which is associated with transcriptional activation . In breast cancer cells, this compound treatment alone increased the expression of a small number of genes, whereas combined treatment with DNA-demethylating agents enhanced the expression of hundreds of genes . Additionally, this compound reduces the viability of luminal breast cancer cells and sensitizes them to other treatments . In acute promyelocytic leukemia (APL) cells, this compound treatment led to cell differentiation and retarded growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the demethylase active site of KDM5 enzymes, leading to the inhibition of their activity . This inhibition results in a dose-dependent increase in global H3K4 trimethylation levels in cells . The removal of this compound leads to a rapid reversal of H3K4me3 increases, indicating its direct role in modulating histone methylation . This compound also enhances the biological efficacy of DNA-demethylating agents by broadening existing H3K4me3 peaks and increasing promoter and gene body H3K4me3 occupancy .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and efficacy over time. In cisplatin-induced ototoxicity models, this compound treatment markedly declined KDM5A levels and elevated H3K4 trimethylation levels in cochlear hair cells . This compound effectively prevented the death of hair cells and spiral ganglion neurons in both in vitro and in vivo models . The compound’s effects on cellular function, such as reducing reactive oxygen species accumulation and improving mitochondrial membrane potential, were observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, dual blockade of B7-H4 and KDM5B with this compound at dosages of 50 mg/kg or 70 mg/kg elicited protective immunity . This compound treatment increased the levels of chemokines CXCL11, CXCL9, and CXCL10 following infection, with maximum levels observed 48 hours after infection . Higher dosages of this compound were associated with increased inflammation in treated mice .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate histone methylation. It specifically targets the demethylase active site of KDM5 enzymes, leading to an increase in global H3K4 trimethylation levels . This modulation of histone methylation affects gene expression and cellular processes, particularly in cancer cells . This compound’s selectivity for KDM5 over other histone demethylases ensures its targeted action in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its high affinity for KDM5 enzymes . This compound’s distribution within cells is crucial for its efficacy in modulating histone methylation and influencing gene expression .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with KDM5 enzymes to modulate histone methylation . The compound’s activity is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound’s role in regulating gene expression and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CPI 455 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .

Industrial Production Methods

Industrial production of CPI 455 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

CPI 455 primarily undergoes interactions with the active site of KDM5 enzymes. It forms a complex with the enzyme, inhibiting its activity. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of CPI 455 involves the use of reagents such as dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .

Major Products Formed

The major product formed from the synthesis of CPI 455 is the compound itself, with high purity achieved through chromatographic purification. No significant by-products are reported under the optimized reaction conditions .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

GSK J4: Another inhibitor of histone demethylases, but with a broader target range including KDM6.

JIB 04: A potent inhibitor of multiple KDM enzymes, showing robust effects on cell viability.

ML 324: Inhibits KDM4 and KDM5, used in combination therapies for enhanced cytotoxic effects.

Uniqueness of CPI 455

CPI 455 is unique in its high specificity for the KDM5 family, particularly KDM5A, KDM5B, and KDM5C. It has an IC50 value of approximately 10 nanomolar for KDM5A, making it a highly potent inhibitor. This specificity and potency make CPI 455 a valuable tool in studying the role of KDM5 in cancer and other diseases .

Properties

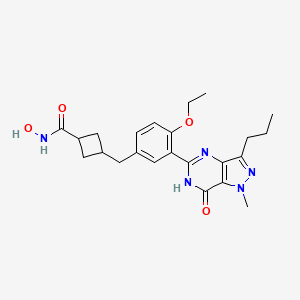

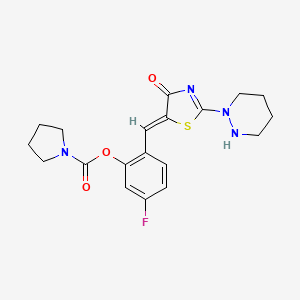

IUPAC Name |

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXRQCOVGLGFIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)